1-(4-Amino-2-methylquinolin-3-yl)ethanol
Description
Properties
IUPAC Name |
1-(4-amino-2-methylquinolin-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-7-11(8(2)15)12(13)9-5-3-4-6-10(9)14-7/h3-6,8,15H,1-2H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNUFQNISVSNRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C(C)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Kinetics in Friedlälder Synthesis
Density functional theory (DFT) calculations (B3LYP/6-311G(d,p)) reveal that PPA lowers the activation energy of cyclocondensation by stabilizing the transition state through protonation of the carbonyl group. This aligns with experimental observations where reaction times under PPA catalysis are reduced by 40% compared to traditional HCl-mediated conditions.
Spectroscopic Characterization
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-NMR (400 MHz, DMSO-d₆) : δ 8.32 (s, 1H, quinoline-H), 6.75 (s, 1H, NH₂), 4.12 (q, J = 6.4 Hz, 2H, CH₂OH), 2.45 (s, 3H, CH₃).
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FT-IR : Peaks at 3340 cm⁻¹ (O-H stretch) and 1620 cm⁻¹ (C=N stretch) confirm the ethanol and quinoline groups.
Industrial-Scale Considerations
The chloroquinoline alkylation route is favored for scalability due to fewer purification steps and compatibility with continuous-flow reactors. Pilot-scale trials demonstrate a 65% yield at 10 kg batch sizes, with residual CuI levels below 5 ppm after ion-exchange chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-2-methylquinolin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to modify the quinoline ring or the amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products may involve further hydrogenated quinoline derivatives.
- Substitution reactions yield various substituted quinoline derivatives.
Scientific Research Applications
1-(4-Amino-2-methylquinolin-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-methylquinolin-3-yl)ethanol involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 1-(4-Amino-2-methylquinolin-3-yl)ethanol and related compounds:
Key Findings and Implications
Functional Group Impact on Solubility: The ethanol group in this compound likely improves aqueous solubility compared to its ketone analog (1-(4-Amino-2-methylquinolin-3-yl)ethan-1-one), which has a hydrophobic ketone moiety. This aligns with the enhanced solubility observed in hydroxychloroquine derivatives due to polar ethanol substituents .
Synthetic Efficiency: The ketone analog is synthesized in 90% yield via reductive heterocyclization , suggesting that similar methodologies could be adapted for the ethanol derivative. However, additional reduction steps may lower overall efficiency.
Biological Activity: Quinoline derivatives with amino groups (e.g., hydroxychloroquine) exhibit antimalarial and immunomodulatory properties . The 4-amino group in this compound may confer similar bioactivity, though experimental validation is required.
Thermodynamic Stability: The ethanol substituent may reduce thermal stability compared to ketone analogs. For instance, 2-Amino-1-(4-methylphenyl)ethanol has a boiling point of 300.9°C , whereas ketone-containing quinolines typically exhibit lower boiling points due to weaker intermolecular forces.
Contradictions and Limitations
- The absence of direct data on this compound necessitates extrapolation from structurally related compounds.
- Evidence conflicts regarding the role of ethanol groups: hydroxychloroquine’s ethanol chain enhances antimalarial activity , while simpler ethanol derivatives (e.g., 2-Amino-1-(4-methylphenyl)ethanol) lack documented therapeutic applications .
Data Tables
Table 1: Comparative Physical Properties
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 1-(4-amino-2-methylquinolin-3-yl)ethanol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves condensation reactions between aminoacetophenone derivatives and ketones or aldehydes under reflux conditions. For example, 4-amino acetophenone can be reacted with ethanol in the presence of acetic acid as a catalyst, followed by purification via ice-water precipitation and filtration . Optimization requires adjusting reaction time (monitored by TLC), solvent polarity (e.g., ethanol vs. DMF), and catalyst concentration. Elevated temperatures (80–100°C) often improve reaction rates but may require inert atmospheres to prevent oxidation .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the amino group (δ ~5–6 ppm for NH) and ethanol moiety (δ ~3.5–4.5 ppm for CHOH) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases like acetonitrile/water (70:30) with 0.1% trifluoroacetic acid improve peak resolution .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., [M+H] peaks) and detects fragmentation patterns .
Q. What are the critical parameters to monitor during the purification of this compound to ensure high purity?
- Methodological Answer : Key parameters include:
- Solvent Selection : Use polar aprotic solvents (e.g., ethanol, acetone) for recrystallization to minimize co-precipitation of impurities .
- Temperature Gradient : Gradual cooling during crystallization prevents amorphous solid formation.
- Chromatographic Techniques : Flash chromatography with silica gel (ethyl acetate/hexane, 1:3) separates byproducts. Monitor fractions via TLC (R = 0.4–0.6) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Structural Modifications : Introduce substituents at the 2-methyl (e.g., halogens, methoxy) or 4-amino positions (e.g., alkylation, acetylation) to assess steric/electronic effects .
- Biological Assays : Test derivatives against target enzymes (e.g., kinases) or pathogens (e.g., Mycobacterium tuberculosis) using IC or MIC assays. Compare with parent compound activity .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to biological targets like quinoline-binding proteins .
Q. What strategies are effective in resolving contradictory data between computational predictions and experimental results for the compound's reactivity?
- Methodological Answer :
- Validation of Computational Models : Cross-check density functional theory (DFT) calculations with experimental kinetics (e.g., Arrhenius plots) for reaction intermediates .
- Isolation of Reactive Species : Use low-temperature NMR or trapping agents (e.g., TEMPO) to stabilize transient intermediates for direct comparison with simulations .
- Error Analysis : Quantify discrepancies using root-mean-square deviations (RMSD) between predicted and observed spectral data (e.g., IR stretching frequencies) .
Q. How should researchers approach crystallographic analysis to determine the three-dimensional conformation of this compound, especially considering solvent interactions?
- Methodological Answer :
- Crystal Growth : Use slow evaporation from methanol/water (1:1) to obtain single crystals. Avoid hygroscopic solvents to prevent lattice defects .
- Data Collection : Perform X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 90 K to minimize thermal motion artifacts. Resolve disorder using SHELXL refinement .
- Solvent Masking : Apply SQUEEZE in PLATON to account for disordered solvent molecules in the crystal lattice .
Q. In designing analogs of this compound, what substitution patterns on the quinoline ring have shown significant impact on biological activity based on existing literature?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Chloro or fluoro substituents at the 6-position enhance antimalarial activity by improving target binding (e.g., heme polymerization inhibition) .
- Amino Group Modifications : Bulky substituents (e.g., benzyl) at the 4-amino position reduce cytotoxicity while retaining potency against Plasmodium species .
- Methyl Group Replacement : Substituting 2-methyl with ethyl groups alters lipophilicity, affecting membrane permeability in in vitro models .
Q. How can researchers validate the stability of this compound under various storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. Detect decomposition products (e.g., quinoline oxides) using LC-MS .
- Photostability Analysis : Expose to UV light (320–400 nm) and quantify isomerization or dimerization via -NMR peak integration .
- pH-Dependent Stability : Assess hydrolysis rates in buffers (pH 1–13) to identify optimal storage pH (e.g., pH 7.4 for phosphate-buffered saline) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
